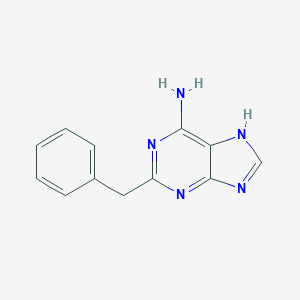

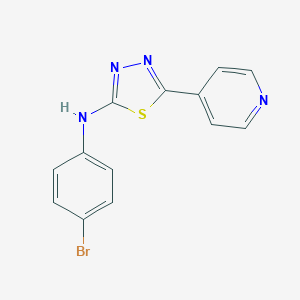

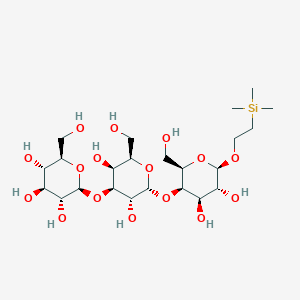

![molecular formula C12H17NO2 B233066 4-[Benzyl(methyl)amino]butanoic acid CAS No. 188132-01-6](/img/structure/B233066.png)

4-[Benzyl(methyl)amino]butanoic acid

Descripción general

Descripción

“4-[Benzyl(methyl)amino]butanoic acid” is a chemical compound with the empirical formula C16H23NO4 . It is functionally related to butyric acid and gamma-aminobutyric acid .

Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]butanoic acid” can be represented by the SMILES string CC(C)(C)OC(=O)N(CCCC(O)=O)Cc1ccccc1 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Aplicaciones Científicas De Investigación

Medicinal Chemistry: Synthesis of Amides

4-[Benzyl(methyl)amino]butanoic acid: is utilized in the synthesis of amides through its reaction with acid chlorides . This process is crucial in medicinal chemistry for the development of various pharmaceuticals, including analgesics and anticonvulsants.

Agriculture: Plant Growth Regulation

In agriculture, this compound may serve as a precursor in the synthesis of plant growth regulators. These substances can alter the growth patterns of plants, potentially improving crop yields and resistance to pests .

Material Science: Polymer Synthesis

The compound’s functional groups make it a candidate for polymer synthesis applications in material science. It can be used to create novel polymers with specific mechanical and chemical properties for industrial use .

Environmental Science: Biodegradation Studies

4-[Benzyl(methyl)amino]butanoic acid: could be studied for its biodegradation properties. Understanding its breakdown in environmental conditions can help assess its impact on ecosystems and inform the development of eco-friendly materials .

Biochemistry: Enzyme Inhibition

This compound may act as an enzyme inhibitor, providing a tool for biochemists to study metabolic pathways and enzyme-related diseases. It could help in identifying new therapeutic targets for various ailments .

Industrial Applications: Chemical Intermediate

In industrial settings, 4-[Benzyl(methyl)amino]butanoic acid can be used as a chemical intermediate in the manufacture of dyes, resins, and other chemicals that require a benzyl protection group .

Safety and Hazards

Mecanismo De Acción

Target of Action

Amines, which are part of the compound’s structure, are known to be good nucleophiles . They seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions .

Mode of Action

Amines are known to react with carbonyls to form imine derivatives, also known as schiff bases . This reaction is acid-catalyzed and reversible . Amines also react with acid chlorides to form amides , and with sulfonyl groups to form sulfonamides .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which involves the use of organoboron reagents, is mentioned . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Propiedades

IUPAC Name |

4-[benzyl(methyl)amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(9-5-8-12(14)15)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLUUHAUSAMJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Benzyl(methyl)amino]butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-[benzyl(methyl)amino]butanoic acid a promising candidate for further research as a potential nootropic agent?

A1: 4-[benzyl(methyl)amino]butanoic acid displays several promising characteristics. Firstly, it possesses antiamnesic properties, suggesting its potential for mitigating memory impairments []. Secondly, it exhibits a dose-dependent effect on the central nervous system, with a sedative effect at 30 mg/kg and a slight stimulating effect at 50 mg/kg []. Lastly, its significant antihypoxic activity, surpassing even piracetam, highlights its potential for protecting against conditions characterized by reduced oxygen supply to the brain []. These combined properties make 4-[benzyl(methyl)amino]butanoic acid a compelling candidate for further investigation in the development of new nootropic drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

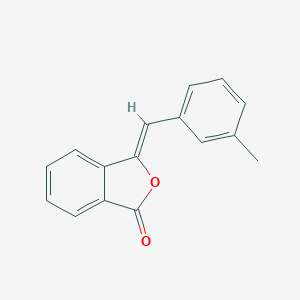

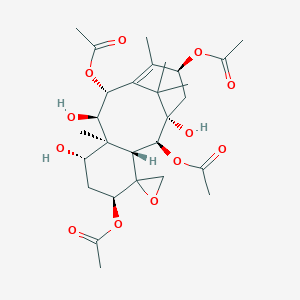

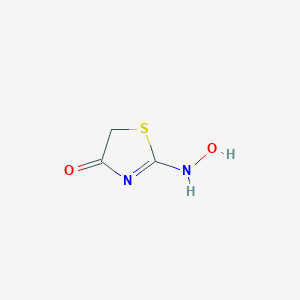

![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B232999.png)

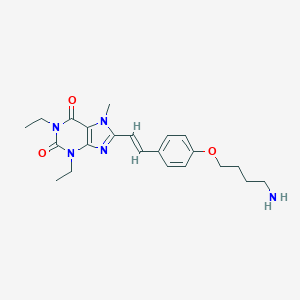

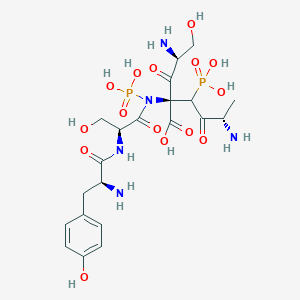

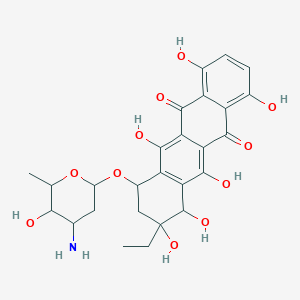

![fluoro-[[(2R,3R,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinic acid](/img/structure/B233100.png)

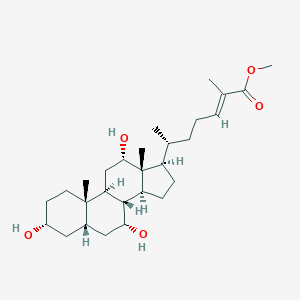

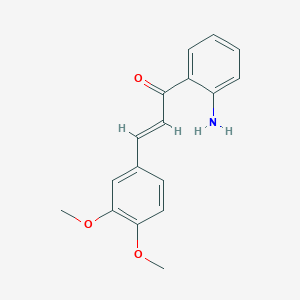

![1-(4-Tert-butylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione;2-phenyl-3H-benzimidazole-5-sulfonic acid;(3Z)-1,7,7-trimethyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B233103.png)